molecular formula C20H13BrF3N3 B11595297 2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11595297
M. Wt: 432.2 g/mol
InChI Key: FGWPDHYIOBCREW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromophenyl and methylphenyl groups contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
  • 2-(4-Bromophenyl)-5-(4-methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine
  • 2-(4-Bromophenyl)-5-(4-methylphenyl)-7-chloropyrazolo[1,5-a]pyrimidine

Uniqueness

2-(4-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C20H13BrF3N3

Molecular Weight

432.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13BrF3N3/c1-12-2-4-13(5-3-12)16-10-18(20(22,23)24)27-19(25-16)11-17(26-27)14-6-8-15(21)9-7-14/h2-11H,1H3

InChI Key

FGWPDHYIOBCREW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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